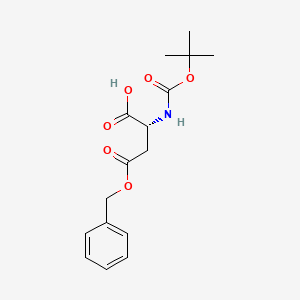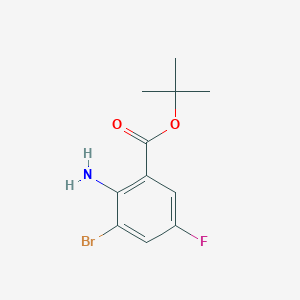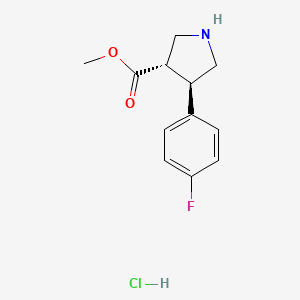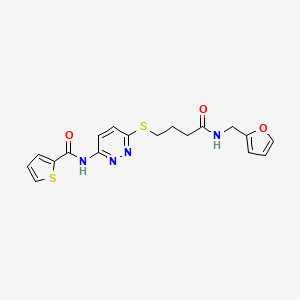![molecular formula C20H16N4O2S3 B2761263 2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide CAS No. 1114634-37-5](/img/no-structure.png)
2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide” is a complex organic molecule. It belongs to the class of heterocyclic compounds known as thioxopyrimidines . The molecular formula of this compound is C20H22N4O2S3 and it has a molecular weight of 446.6.
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thiazolo[4,5-d]pyrimidin-5-yl group, which is a type of heterocyclic compound that contains a thiazole ring fused with a pyrimidine ring .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has demonstrated the efficacy of novel thiazolidinone derivatives, including structures similar to the compound , as potential antimicrobial agents. These compounds exhibited promising biological activity against gram-positive and gram-negative bacteria, as well as fungal strains, indicating their potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015).
Antitumor Applications
Several studies have focused on the antitumor potential of similar compounds. For instance, new 3-heteroarylindoles with potential anticancer properties have been synthesized, showing moderate to high anticancer activity against specific cancer cell lines, which suggests the relevance of these compounds in cancer research (Abdelhamid et al., 2016). Additionally, compounds incorporating thiazolo[4,5-d]pyrimidine showed potent antitumor activity against liver and breast cancer cell lines, underscoring their significance in developing new cancer treatments (Edrees & Farghaly, 2017).
Anti-inflammatory and Analgesic Applications
The synthesis and evaluation of heterocyclic systems fused to a thiophene moiety have revealed compounds with significant anti-inflammatory activity. These findings highlight the compound's potential applications in creating new treatments for inflammatory conditions (Amr et al., 2007).
Antiparkinsonian Applications
Urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine have been designed and evaluated for their antiparkinsonian activity, showing significant potential in treating Parkinson's disease. This underscores the therapeutic potential of these compounds in neurodegenerative disease management (Azam et al., 2009).
Direcciones Futuras
The potential of compounds with a pyrimidine moiety, such as this one, is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, there is a need to develop new effective methods for their synthesis .
Mecanismo De Acción
Target of Action
It’s known that similar pyrimidine derivatives exhibit diverse biological activities . They are often used as antimicrobial agents and have shown in-vitro cytotoxicity .
Mode of Action
It’s known that similar pyrimidine derivatives interact with their targets in a concentration-dependent manner . The compound’s interaction with its targets leads to changes that result in its biological activities.
Biochemical Pathways
Similar pyrimidine derivatives have been shown to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Pharmacokinetics
It’s known that the biological activities of similar pyrimidine derivatives are concentration-dependent .
Result of Action
Similar pyrimidine derivatives have shown in-vitro cytotoxic efficacy against normal vero cells and cancerous caco-2 cells .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminothiazole with p-toluenesulfonyl chloride to form 2-(p-toluenesulfonyl)aminothiazole. This intermediate is then reacted with ethyl acetoacetate to form 2-(p-toluenesulfonyl)-3-oxobutanamide. The resulting compound is then reacted with thiourea to form 2-(p-toluenesulfonyl)-3-thioxobutanamide, which is then reacted with 2-chloro-5-nitrobenzoic acid to form 2-(p-toluenesulfonyl)-3-(2-chloro-5-nitrobenzoyl)thioxobutanamide. The final step involves the reaction of this compound with N-phenylacetamide and sodium ethoxide to form the target compound, 2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide.", "Starting Materials": [ "2-aminothiazole", "p-toluenesulfonyl chloride", "ethyl acetoacetate", "thiourea", "2-chloro-5-nitrobenzoic acid", "N-phenylacetamide", "sodium ethoxide" ], "Reaction": [ "2-aminothiazole is reacted with p-toluenesulfonyl chloride in the presence of a base to form 2-(p-toluenesulfonyl)aminothiazole.", "2-(p-toluenesulfonyl)aminothiazole is then reacted with ethyl acetoacetate in the presence of a base to form 2-(p-toluenesulfonyl)-3-oxobutanamide.", "2-(p-toluenesulfonyl)-3-oxobutanamide is then reacted with thiourea in the presence of a base to form 2-(p-toluenesulfonyl)-3-thioxobutanamide.", "2-(p-toluenesulfonyl)-3-thioxobutanamide is then reacted with 2-chloro-5-nitrobenzoic acid in the presence of a base to form 2-(p-toluenesulfonyl)-3-(2-chloro-5-nitrobenzoyl)thioxobutanamide.", "2-(p-toluenesulfonyl)-3-(2-chloro-5-nitrobenzoyl)thioxobutanamide is then reacted with N-phenylacetamide and sodium ethoxide in the presence of a base to form the target compound, 2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide." ] } | |
Número CAS |
1114634-37-5 |
Fórmula molecular |
C20H16N4O2S3 |
Peso molecular |
440.55 |
Nombre IUPAC |
2-[[3-(4-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C20H16N4O2S3/c1-12-7-9-14(10-8-12)24-17-16(29-20(24)27)18(26)23-19(22-17)28-11-15(25)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,25)(H,22,23,26) |
Clave InChI |
UVNLTTNTBGVJPI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4)SC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2761180.png)


![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2761185.png)
![1-Phenyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2761188.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid](/img/structure/B2761190.png)
![5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one](/img/structure/B2761191.png)
![N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2761192.png)



![N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide](/img/structure/B2761199.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2761200.png)
